molecular formula C33H21N3 B12531935 Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris- CAS No. 831235-67-7

Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris-

Cat. No.: B12531935
CAS No.: 831235-67-7
M. Wt: 459.5 g/mol
InChI Key: LGKSEVOBJXUPJS-UHFFFAOYSA-N
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Description

Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This specific compound, with the molecular formula C27H18N3, is characterized by three quinoline units connected through a 1,2,4-benzenetriyl linker. It is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

The synthesis of quinoline derivatives, including Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris-, can be achieved through several methods. Traditional synthetic routes include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

In recent years, greener and more sustainable synthetic methods have been developed. These include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound irradiation . Industrial production methods often involve large-scale reactions using recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- undergoes various chemical reactions, including:

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA replication and repair processes. The compound’s aromatic structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- can be compared with other quinoline derivatives such as:

The uniqueness of Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- lies in its tris-quinoline structure, which provides enhanced stability and reactivity compared to simpler quinoline derivatives .

Properties

CAS No.

831235-67-7

Molecular Formula

C33H21N3

Molecular Weight

459.5 g/mol

IUPAC Name

3-[2,5-di(quinolin-3-yl)phenyl]quinoline

InChI

InChI=1S/C33H21N3/c1-4-10-31-23(7-1)15-26(19-34-31)22-13-14-29(27-16-24-8-2-5-11-32(24)35-20-27)30(18-22)28-17-25-9-3-6-12-33(25)36-21-28/h1-21H

InChI Key

LGKSEVOBJXUPJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6

Origin of Product

United States

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